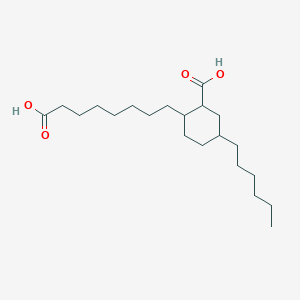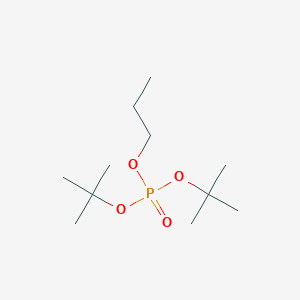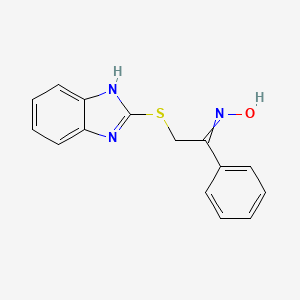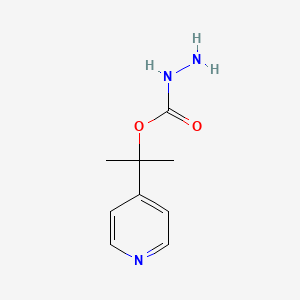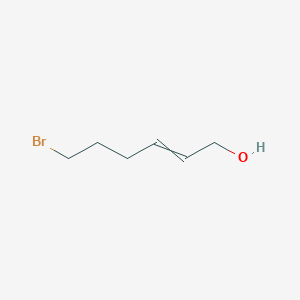![molecular formula C11H7N3O5S B14471472 2-[(2,4-Dinitrophenyl)sulfanyl]pyridin-3-ol CAS No. 65182-94-7](/img/structure/B14471472.png)
2-[(2,4-Dinitrophenyl)sulfanyl]pyridin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2,4-Dinitrophenyl)sulfanyl]pyridin-3-ol is an organic compound that features a pyridine ring substituted with a hydroxyl group at the 3-position and a sulfanyl group attached to a 2,4-dinitrophenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dinitrophenyl)sulfanyl]pyridin-3-ol typically involves the nitration of benzylpyridine followed by the introduction of a sulfanyl group. The process begins with the electrophilic aromatic substitution of benzylpyridine using fuming nitric acid and sulfuric acid to yield 2,4-dinitrobenzylpyridine. This intermediate is then reacted with a suitable thiol reagent under controlled conditions to introduce the sulfanyl group, forming the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent choice, and reagent concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in large-scale production.
化学反応の分析
Types of Reactions
2-[(2,4-Dinitrophenyl)sulfanyl]pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of pyridin-3-one derivatives.
Reduction: Formation of 2-[(2,4-diaminophenyl)sulfanyl]pyridin-3-ol.
Substitution: Formation of various substituted pyridin-3-ol derivatives depending on the nucleophile used.
科学的研究の応用
2-[(2,4-Dinitrophenyl)sulfanyl]pyridin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for various chemical products.
作用機序
The mechanism of action of 2-[(2,4-Dinitrophenyl)sulfanyl]pyridin-3-ol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The nitro groups may participate in redox reactions, leading to the generation of reactive oxygen species that can modulate cellular signaling pathways .
類似化合物との比較
Similar Compounds
2,4-Dinitrophenol: Known for its use as a metabolic stimulant and uncoupler of oxidative phosphorylation.
2,4-Dinitrobenzylpyridine: An intermediate in the synthesis of 2-[(2,4-Dinitrophenyl)sulfanyl]pyridin-3-ol.
2-[(2,4-Diaminophenyl)sulfanyl]pyridin-3-ol: A reduced form of the compound with different chemical properties.
Uniqueness
This compound is unique due to its combination of a pyridine
特性
CAS番号 |
65182-94-7 |
|---|---|
分子式 |
C11H7N3O5S |
分子量 |
293.26 g/mol |
IUPAC名 |
2-(2,4-dinitrophenyl)sulfanylpyridin-3-ol |
InChI |
InChI=1S/C11H7N3O5S/c15-9-2-1-5-12-11(9)20-10-4-3-7(13(16)17)6-8(10)14(18)19/h1-6,15H |
InChIキー |
BGLJDVBRUXNJKU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5s)-6,6-Dimethyl-5-[(6r)-6-methyl-8-oxo-6,8-dihydrofuro[3,4-e][1,3]benzodioxol-6-yl]-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-6-ium chloride](/img/structure/B14471400.png)
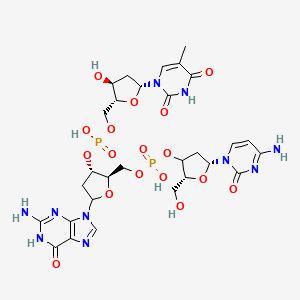
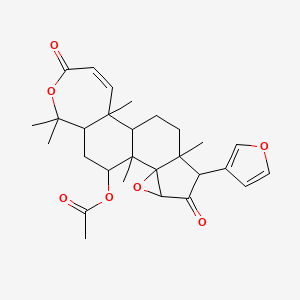
![3-Cyanobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14471429.png)
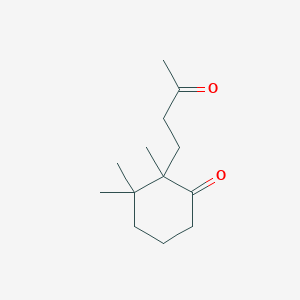
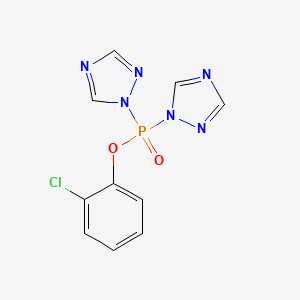
![4-[Chloro(dimethyl)silyl]butyl 2-methylprop-2-enoate](/img/structure/B14471437.png)

